Vanadyl acetate

Descripción general

Descripción

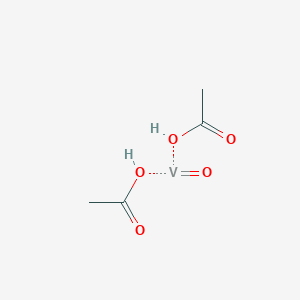

Vanadyl acetate, also known as bis(acetato)oxovanadium, is a coordination compound with the formula VO(OAc)2. It is a blue-green solid that dissolves in polar organic solvents. The compound consists of the vanadyl group (VO2+) bound to two acetate ligands via the oxygen atoms. This compound is notable for its applications in various fields, including catalysis and biomedical research .

Métodos De Preparación

Vanadyl acetate can be synthesized through several methods. One common method involves the reaction of vanadyl sulfate with acetylacetone: [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ] Another method involves a redox reaction starting with vanadium pentoxide, where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

Vanadyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak Lewis acid and can form adducts with ligands such as pyridine and methylamine . In oxidation reactions, this compound can be oxidized to vanadium(V) species, which are useful in catalytic processes. Common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) and other oxidizing agents . Major products formed from these reactions include epoxides and other oxidized organic compounds.

Aplicaciones Científicas De Investigación

Catalytic Applications

Vanadyl acetate as a Catalyst

This compound has been identified as an effective catalyst for various chemical reactions. Its ability to facilitate reactions stems from its unique coordination chemistry and oxidation states.

- Deprotection of Acetals and Ketals : this compound serves as a mild and efficient catalyst for converting acetals and ketals into corresponding carbonyl compounds. This reaction occurs in acetonitrile, yielding high conversion rates .

- Epoxidation Reactions : In organic synthesis, this compound can be utilized in conjunction with tert-butyl hydroperoxide (TBHP) to selectively epoxidize allylic alcohols. This method demonstrates high selectivity, preserving other functional groups within the molecule .

Material Science Applications

Formation of Novel Materials

This compound plays a significant role in the synthesis of advanced materials due to its ability to form complexes with various ligands. These materials exhibit unique properties beneficial for specific applications.

- Catalyst Development : Research indicates that this compound can be used to develop catalysts that enhance reaction rates and improve product yields across diverse chemical processes.

- Energy Storage Technologies : The compound's capability to reversibly change oxidation states positions it as a promising candidate for novel energy storage solutions, particularly in battery technology.

Biomedical Applications

Insulin Mimetic Properties

This compound has shown significant biological activity, particularly in relation to diabetes management:

- Enhancement of Insulin Sensitivity : Studies reveal that this compound stimulates key signaling pathways involved in glucose metabolism by enhancing the phosphorylation of proteins such as protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3). This action improves insulin sensitivity and prolongs insulin signaling by inhibiting tyrosine phosphatases like PTP1B .

- Anticancer Potential : Research suggests that vanadyl complexes can exhibit anti-cancer properties. For instance, this compound has been linked to the inhibition of cell proliferation in certain cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis of Vanadium Compounds

The following table summarizes the characteristics and applications of various vanadium compounds, including this compound:

| Compound Name | Chemical Formula | Key Features and Applications |

|---|---|---|

| This compound | CHOV | Catalyst for deprotection reactions; insulin mimetic properties |

| Vanadyl Sulfate | VOSO | Commonly used in biological studies; more soluble than acetate |

| Vanadyl Acetylacetonate | VO(acac) | Used as a catalyst for organic reactions; forms stable complexes |

| Vanadium Pentoxide | VO | Oxidizing agent; used in ceramics and catalysts |

| Vanadyl Glycolate | - | Exhibits one-dimensional chain structures; different magnetic properties |

Case Studies

- Insulin Sensitivity Enhancement : A study demonstrated that this compound significantly enhanced insulin signaling pathways in diabetic models, leading to improved glucose metabolism .

- Catalytic Efficiency : Research highlighted the efficiency of this compound in catalyzing the deprotection of acetals, achieving quantitative yields under mild conditions .

- Material Development : Investigations into the use of this compound in creating novel catalytic materials showed promising results, indicating improved performance in oxidation reactions through enhanced dispersion techniques .

Mecanismo De Acción

The mechanism of action of vanadyl acetate involves its interaction with various molecular targets and pathways. It can inhibit protein tyrosine phosphatases, leading to prolonged activation of insulin receptor signaling pathways . This results in increased phosphorylation of insulin receptor substrates, protein kinase B, and glycogen synthase kinase 3, which contribute to its insulin-mimetic effects .

Comparación Con Compuestos Similares

Vanadyl acetate can be compared with other vanadium compounds such as vanadyl sulfate and vanadyl acetylacetonate. These compounds share similar coordination chemistry but differ in their specific applications and properties. For example, vanadyl sulfate is commonly used in nutritional supplements, while vanadyl acetylacetonate is used in catalysis and material science . The unique properties of this compound, such as its solubility in polar organic solvents and its specific catalytic activity, distinguish it from these similar compounds .

Similar Compounds

- Vanadyl sulfate (VOSO4)

- Vanadyl acetylacetonate (VO(acac)2)

- Vanadyl nitrate (VO(NO3)3)

- Vanadyl perchlorate (VO(ClO4)3)

This compound stands out due to its specific applications in catalysis and biomedical research, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

Vanadyl acetate, a vanadium compound, has garnered attention for its significant biological activities, particularly in the context of diabetes management and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound exhibits insulin-mimetic properties , meaning it can mimic the effects of insulin in the body. This is primarily achieved through several key mechanisms:

- Protein Phosphorylation : this compound enhances the phosphorylation of proteins involved in glucose metabolism, particularly protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3). This action improves insulin sensitivity and promotes glucose uptake by cells.

- Inhibition of Tyrosine Phosphatases : It inhibits phosphatases such as PTP1B, which dephosphorylates insulin receptor substrates. By inhibiting these enzymes, this compound prolongs insulin signaling pathways.

- Modulation of Lipid Metabolism : Studies have shown that this compound can affect lipid metabolism by inhibiting lipolysis in adipocytes, which is mediated through activation of the Akt pathway .

Biological Applications

The potential applications of this compound span various fields:

- Antidiabetic Effects : Numerous studies have documented its effectiveness in lowering blood glucose levels in diabetic models. For example, this compound has been shown to restore glucose-6-phosphate levels in hyperglycemic rats by inhibiting glucose-6-phosphatase activity .

- Antioxidant Properties : Vanadyl compounds have demonstrated antioxidant effects that may protect against oxidative stress induced by other vanadium compounds. For instance, vitamin E has been shown to mitigate oxidative damage caused by sodium metavanadate, suggesting a protective role for this compound in oxidative conditions .

- Anticancer Activity : Some research indicates that this compound may exhibit antitumor properties. It has been observed to affect cell proliferation and induce apoptosis in certain cancer cell lines .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound led to significant reductions in fasting blood glucose levels and improvements in insulin sensitivity markers. The study indicated that this compound could serve as an adjunct therapy for diabetes management .

- Oxidative Stress Mitigation : A study explored the protective effects of dietary antioxidants against vanadium-induced oxidative damage. It was found that co-administration of this compound with antioxidants like ascorbic acid significantly reduced markers of oxidative stress in vivo .

- Cancer Research : In vitro experiments demonstrated that this compound could inhibit proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms appear to involve modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other vanadium compounds:

| Compound | Insulin Mimetic | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Sodium Metavanadate | Yes | Low | Moderate |

| Bis(ethylmaltolato)oxidovanadium(IV) | Yes | Low | High |

Propiedades

Número CAS |

3473-84-5 |

|---|---|

Fórmula molecular |

C4H6O5V |

Peso molecular |

185.03 g/mol |

Nombre IUPAC |

oxovanadium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |

Clave InChI |

WIWVNQBYNTWQOW-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O=[V] |

SMILES canónico |

CC(=O)[O-].CC(=O)[O-].O=[V+2] |

Key on ui other cas no. |

3473-84-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of vanadyl acetate and how does it influence its magnetic properties?

A1: this compound (VO(CH3COO)2) features vanadium atoms in an octahedral coordination geometry. [] These VO6 octahedra are linked together through vanadyl groups and bridging acetate groups, forming a one-dimensional chain structure. [] This arrangement leads to magnetic interactions between the vanadium atoms along the chain, resulting in antiferromagnetic behavior. []

Q2: How does the synthesis method affect the morphology and application of this compound?

A2: this compound nanobelts can be synthesized via a facile solvothermal method. [] This morphology is particularly interesting for lithium-ion battery applications, as it exhibits excellent electrochemical performance as an anode material. []

Q3: Can you elaborate on the electrochemical properties of this compound nanobelts for lithium-ion batteries?

A3: this compound nanobelts demonstrate a high reversible specific capacity (around 1065 mA h g-1 at 200 mA g-1) and impressive long-term cyclability, retaining a capacity of approximately 477 mA h g-1 at 2 A g-1 even after 500 cycles. [] Additionally, they exhibit attractive rate capability. []

Q4: What analytical techniques are used to characterize the structural changes of this compound during electrochemical cycling?

A4: In situ XRD analysis is a powerful tool for investigating the structural variations of this compound electrodes during lithium-ion insertion/extraction processes. [] The periodic evolution of the in situ XRD patterns provides evidence of excellent reversibility for Li+ ion insertion/extraction within the this compound nanobelt electrode. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.